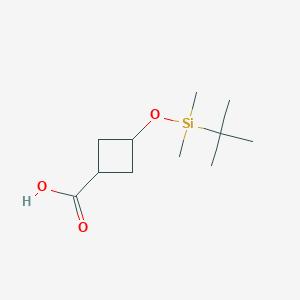
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H22O3Si. It is a derivative of cyclobutane, a four-membered ring structure, with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid typically involves the protection of cyclobutanol derivatives. One common method is the reaction of cyclobutanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors could also be considered for more efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid involves its reactivity as a protected cyclobutane derivative. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The compound can participate in various chemical reactions, such as nucleophilic substitutions and eliminations, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
(cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol: Another related compound with a methanol group.
Uniqueness
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a TBDMS-protected carboxylic acid group. This structural feature allows for selective reactions at the carboxylic acid site while protecting the hydroxyl group from unwanted reactions .
Propiedades
Fórmula molecular |
C11H22O3Si |
|---|---|
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-6-8(7-9)10(12)13/h8-9H,6-7H2,1-5H3,(H,12,13) |
Clave InChI |
ILLJYPXDDMGNID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



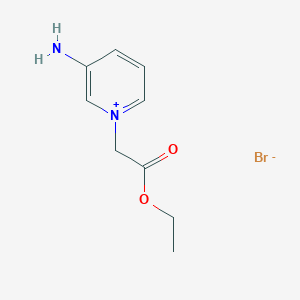
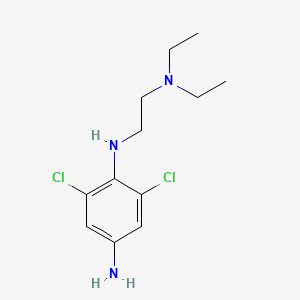
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
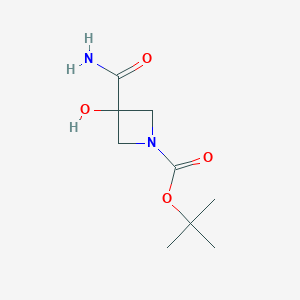
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
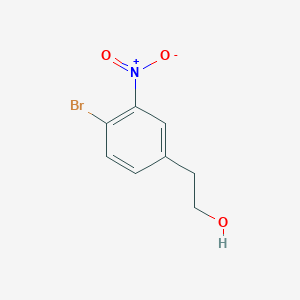

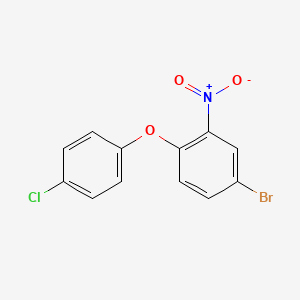
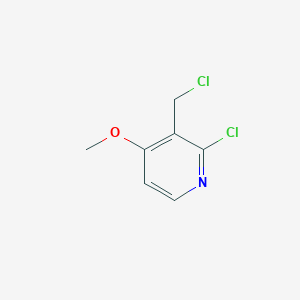
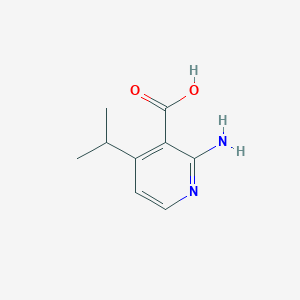
![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
